![molecular formula C10H7NO4 B14421475 [(4-Nitrophenyl)methylidene]propanedial CAS No. 82700-48-9](/img/structure/B14421475.png)
[(4-Nitrophenyl)methylidene]propanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Nitrophenyl)methylidene]propanedial is an organic compound with the molecular formula C10H7NO4 It is characterized by the presence of a nitrophenyl group attached to a propanedial moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Nitrophenyl)methylidene]propanedial typically involves the condensation of 4-nitrobenzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like sodium ethoxide is used to facilitate the condensation reaction. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Nitrophenyl)methylidene]propanedial undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions in a polar solvent.
Major Products Formed
Oxidation: 4-nitrobenzoic acid.
Reduction: 4-aminobenzylidenepropanedial.
Substitution: Various substituted benzylidenepropanedials depending on the nucleophile used.
Applications De Recherche Scientifique
[(4-Nitrophenyl)methylidene]propanedial has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of [(4-Nitrophenyl)methylidene]propanedial involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde groups can form Schiff bases with amines, which are important in biochemical pathways.
Comparaison Avec Des Composés Similaires
[(4-Nitrophenyl)methylidene]propanedial can be compared with other similar compounds such as:
[(4-Nitrophenyl)methylidene]malononitrile: Similar structure but with nitrile groups instead of aldehyde groups.
[(4-Nitrophenyl)methylidene]acetone: Similar structure but with a ketone group instead of aldehyde groups.
Propriétés
Numéro CAS |
82700-48-9 |
|---|---|
Formule moléculaire |
C10H7NO4 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)methylidene]propanedial |
InChI |
InChI=1S/C10H7NO4/c12-6-9(7-13)5-8-1-3-10(4-2-8)11(14)15/h1-7H |
Clé InChI |
QNAJZYBJBILVDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C(C=O)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


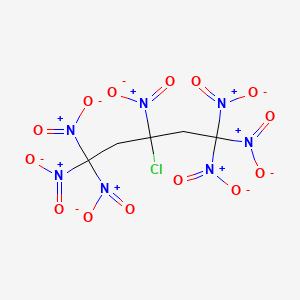
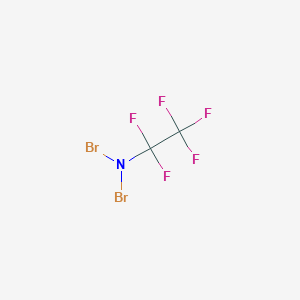
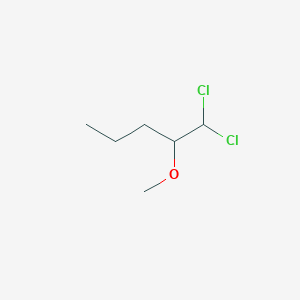
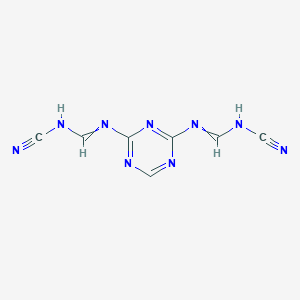

![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)


![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
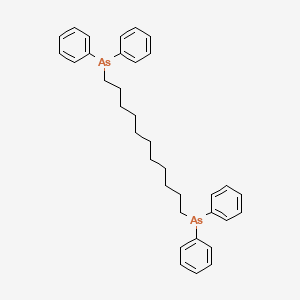
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)

